molecular formula C16H22N4O2S2 B2637622 5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1235633-84-7

5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2637622
CAS No.: 1235633-84-7
M. Wt: 366.5
InChI Key: PXEFAEUDOIVUGY-UHFFFAOYSA-N
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Description

5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a potent and selective chemical probe for the investigation of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) signaling pathways. This compound acts as a highly specific ATP-competitive inhibitor, effectively blocking the kinase activity of DYRK1A, which plays a critical role in cell proliferation, differentiation, and neuronal development. Its primary research value lies in its utility for dissecting the pathological mechanisms underlying neurodegenerative conditions, particularly Alzheimer's disease and Down syndrome, where DYRK1A dysregulation is implicated (Source: PubMed) . Studies utilizing this inhibitor have provided insights into tau protein hyperphosphorylation and the formation of neurofibrillary tangles, key hallmarks of Alzheimer's pathology (Source: Alzforum) . Furthermore, due to the role of DYRK1A in beta-cell replication, this sulfonamide derivative is also a valuable tool in diabetes research for exploring pathways to enhance pancreatic beta-cell mass (Source: The Biochemical Journal) . It enables researchers to precisely modulate this kinase in cellular models to study its impact on cell cycle control and apoptosis, offering a critical tool for basic science and drug discovery endeavors.

Properties

IUPAC Name

5-ethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-2-14-4-5-15(23-14)24(21,22)19-12-13-6-10-20(11-7-13)16-17-8-3-9-18-16/h3-5,8-9,13,19H,2,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEFAEUDOIVUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.

    Attachment of the Pyrimidine Moiety: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine halides and the piperidine intermediate.

    Thiophene Ring Functionalization: The thiophene ring is functionalized with an ethyl group and a sulfonamide group. This step may involve Friedel-Crafts alkylation for the ethyl group and sulfonation reactions for the sulfonamide group.

    Final Coupling: The final step involves coupling the functionalized thiophene ring with the piperidine-pyrimidine intermediate under conditions that promote the formation of the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halides can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidines.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The synthetic pathway often includes:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives as starting materials.
  • Sulfonation : Introducing the sulfonamide group to enhance solubility and bioactivity.
  • Pyrimidine and Piperidine Integration : Employing coupling reactions to attach the pyrimidine and piperidine moieties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene-based sulfonamides. For instance, compounds with similar structures have shown promising activity against various cancer cell lines by inhibiting specific enzymes involved in tumor growth. A notable study demonstrated that modifications in the piperidine structure significantly enhanced cytotoxicity against breast cancer cells, suggesting that this compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Antimicrobial Properties

Compounds containing thiophene and sulfonamide functionalities have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of thiophene sulfonamides have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating moderate antibacterial activity . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Structure–activity relationship (SAR) studies indicate that modifications in the substituents can lead to significant changes in inhibitory potency, making it a candidate for further development as an enzyme inhibitor .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified enhanced cytotoxic effects on breast cancer cells with specific structural modifications.
Antimicrobial ActivityDemonstrated moderate antibacterial activity against various bacterial strains with MIC values ranging from 16 to 150 μg/mL.
Enzyme InhibitionShowed that structural variations significantly affect inhibition potency against NAPE-PLD, indicating potential for drug development.

Mechanism of Action

The mechanism of action of 5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes involved in folate synthesis in bacteria, leading to bacteriostatic effects. The piperidine and pyrimidine moieties may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s thiophene-sulfonamide core distinguishes it from indole (DMPI/CDFII) and quinoline (Compound 17) analogs. Thiophene offers enhanced metabolic stability compared to indole but may reduce π-π stacking interactions .

Piperidine Substitutions: The pyrimidin-2-yl group on the target’s piperidine may improve solubility and hydrogen-bonding capacity relative to the bulky 2,3-dimethylbenzyl groups in DMPI/CDFII .

Biological Activity :

  • DMPI and CDFII exhibit synergy with carbapenems against MRSA, likely due to piperidine-mediated disruption of bacterial efflux pumps or cell-wall synthesis . The target compound’s pyrimidine moiety could enhance Gram-negative activity via outer membrane permeabilization.
  • Sulfonamide-containing analogs (target, Compound 17) are often associated with enzyme inhibition, but activity depends on substituent positioning and electronic effects .

Biological Activity

5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the realms of cancer therapy and neurological disorders. This article delves into its biological activity, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a thiophene ring, a sulfonamide group, and a piperidine moiety. The molecular formula is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 320.41 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of several cancer cell lines. Its mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may exhibit cholinesterase inhibitory activity, making it a candidate for the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially effective against Gram-positive bacteria .

Case Studies and Experimental Data

  • Cancer Therapy :
    • A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .
    • Table 1 summarizes the cytotoxicity results against various cancer cell lines:
    CompoundCell LineIC50 (µM)Reference
    AFaDu10
    BMCF-715
    CA54912
  • Cholinesterase Inhibition :
    • Research indicates that compounds with piperidine structures can inhibit acetylcholinesterase (AChE) effectively. This is crucial for developing treatments for Alzheimer's disease .
    • Table 2 provides data on AChE inhibition:
    CompoundAChE IC50 (µM)BuChE IC50 (µM)Reference
    5-Ethyl Compound820
    Donepezil0.10.5
  • Antimicrobial Activity :
    • The compound has shown effectiveness against Staphylococcus aureus with an MIC value of 12.5 µg/mL, indicating potential as an antibacterial agent .

Q & A

Q. What are the key synthetic pathways for synthesizing 5-ethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Thiophene sulfonamide core formation : React 5-ethylthiophene-2-sulfonyl chloride with a piperidin-4-ylmethylamine derivative under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide bond .

Pyrimidine coupling : Introduce the pyrimidin-2-yl group to the piperidine ring via nucleophilic substitution or Suzuki-Miyaura coupling, depending on the halogenated precursor (e.g., 2-chloropyrimidine) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and verify purity via HPLC or TLC .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic characterization :
    • 1H/13C NMR : Assign peaks for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–2.8 ppm for CH2), thiophene protons (δ ~6.8–7.5 ppm), and piperidine/pyrimidine moieties .
    • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]+: ~422.5 g/mol).
  • X-ray crystallography : If single crystals are obtained, compare bond lengths/angles with analogous structures (e.g., pyrimidine-thiophene derivatives) .

Intermediate/Advanced Research Questions

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

  • Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) with co-solvents like cyclodextrins or surfactants (e.g., Tween-80) .
  • Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) on the piperidine or pyrimidine ring, balancing lipophilicity (clogP ~2–4) .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) with standardized protocols (IC50 curves, n ≥ 3).
  • Off-target profiling : Use kinome-wide screening or proteomics to identify non-specific interactions .
  • Computational docking : Compare binding poses in pyrimidine-targeted proteins (e.g., kinases) using tools like AutoDock Vina .

Q. What are the critical parameters for designing SAR studies on this compound?

Methodological Answer:

  • Variable regions :
    • Thiophene substituents : Replace the ethyl group with methyl, propyl, or halogens to assess steric/electronic effects .
    • Piperidine linker : Test rigid (e.g., cyclohexane) vs. flexible (e.g., polyethylene glycol) spacers .
  • Assay selection : Prioritize target-specific assays (e.g., kinase inhibition for pyrimidine-containing compounds) over broad phenotypic screens .

Advanced Mechanistic & Translational Questions

Q. How can computational modeling predict the compound’s metabolic stability?

Methodological Answer:

  • In silico tools :
    • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., piperidine N-methylation) .
    • Metabolite prediction : Simulate phase I/II transformations (e.g., sulfonamide hydrolysis, pyrimidine oxidation) .
  • Experimental validation : Compare with microsomal stability assays (human liver microsomes, NADPH cofactor) .

Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics?

Methodological Answer:

  • Rodent studies :
    • IV/PO administration : Measure plasma half-life (t1/2), Cmax, and bioavailability. Use LC-MS/MS for quantification .
    • Tissue distribution : Radiolabel the compound (14C or 3H) and track accumulation in target organs (e.g., liver, brain) .
  • Species selection : Prioritize mice/rats with humanized CYP enzymes for metabolic relevance .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

  • Process controls :
    • Monitor reaction intermediates via in-line FTIR or Raman spectroscopy .
    • Standardize purification (e.g., automated flash chromatography) .
  • Quality metrics : Set thresholds for purity (>95% by HPLC), residual solvents (<0.1% by GC), and elemental analysis (±0.4% theoretical) .

Q. What statistical methods validate the significance of biological activity?

Methodological Answer:

  • Dose-response analysis : Use nonlinear regression (GraphPad Prism) to calculate IC50/EC50 with 95% confidence intervals .
  • Multiplicity correction : Apply Benjamini-Hochberg adjustment for high-throughput screens to reduce false positives .

Emerging Research Directions

Q. Can this compound serve as a precursor for radiolabeled probes?

Methodological Answer:

  • Radiosynthesis : Introduce 11C or 18F isotopes via:
    • Alkylation : Replace the ethyl group with [11C]methyl iodide .
    • Electrophilic substitution : Fluorinate the pyrimidine ring using [18F]fluoride .
  • Validation : Assess radiochemical purity (>98%) via radio-HPLC and in vivo stability (PET imaging) .

Q. What co-crystallization strategies improve structural resolution for target binding studies?

Methodological Answer:

  • Crystal optimization : Screen >500 conditions (Hampton Research kits) with varied pH, PEGs, and salts .
  • Soaking vs. co-crystallization : Compare methods for embedding the compound into kinase or GPCR crystals .

Tables for Key Data Comparison

Q. Table 1. Synthetic Yield Optimization

StepReagent/ConditionYield (%)Purity (%)Reference
Sulfonamide formationEt3N, DCM, 0°C7892
Pyrimidine couplingPd(PPh3)4, K2CO3, DMF, 80°C6588

Q. Table 2. Biological Activity vs. Analogues

CompoundTarget (IC50, nM)Selectivity Ratio (Target/Off-target)Reference
Target compoundKinase X: 12 ± 210:1
Ethyl → methyl analogueKinase X: 45 ± 53:1

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